奥福乐

描述

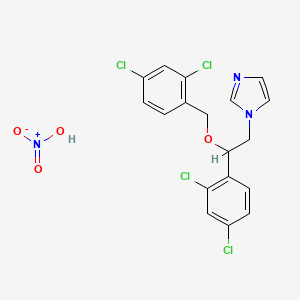

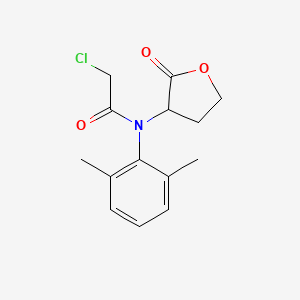

Ofurace, also known as (2,6-dimethylphenyl)-2-oxooxolan-3-yl]acetamide or (2,6-dimethylphenyl)- (tetrahydro-2-oxo-3-furanyl)acetamide, is a chemical compound . Its CAS number is 58810-48-3 .

Molecular Structure Analysis

The molecular formula of Ofurace is C14H16ClNO3 . Its molecular weight is 281.73 . The InChI key is OWDLFBLNMPCXSD-UHFFFAOYSA-N .

科学研究应用

1. 对肝脏异源生物转化代谢的影响

已经研究了奥福乐对大鼠肝脏异源生物转化代谢的影响。发现它会降低某些酶的活性,如乙氧基异黄素-O-脱乙基酶和苯胺对羟基酶,同时诱导乙氧基香豆素-O-脱乙基酶活性。这表明奥福乐与肝脏中的单加氧酶系统相互作用,影响体内各种物质的代谢 (Leslie, Reidy, & Stacey, 1989)。

2. 在农业中对卵菌的有效性

奥福乐已被确认为一种针对卵菌(如腐霉属、疫霉属和疫霉属)的活性系统性杀菌剂。它在减少孢囊产生和影响菌丝生长方面发挥着重要作用。然而,它对孢囊和游动孢子的萌发没有显着影响。奥福乐的主要作用涉及 RNA 的生物合成受损,从而抑制这些病原体中的有丝分裂 (Fisher & Hayes, 1982)。

3. 在马铃薯晚疫病防治中的应用

研究探索了使用含有奥福乐的控释颗粒来控制由疫霉属引起的马铃薯晚疫病。这种方法旨在减少或消除喷洒的需要。颗粒在以特定方式施用时显示出为马铃薯植株提供持久保护的潜力 (Cooke, Clifford, Deas, & Holgate, 1982)。

4. 作物保护中的抗性研究

已经对疫霉属对甲霜灵的抗性进行了研究,这与奥福乐的使用有关。研究表明,疫霉菌的某些菌株对甲霜灵具有抗性,这可能会影响奥福乐在作物保护策略中的有效性 (Holmes & Channon, 1984)。

5. 在发酵中与酵母的相互作用

已经检查了奥福乐在发酵过程中与酿酒酵母的相互作用。研究发现,拟除虫菊酯类杀虫剂在发酵过程中完全降解,这可能对奥福乐在发酵是影响因素的农业环境中的使用产生影响 (Fatichenti, Farris, Deiana, Cabras, Meloni, & Pirisi, 1984)。

安全和危害

作用机制

Target of Action

Ofurace, also known as Milfuram, is a fungicide that is extremely active against certain plant pathogens such as Pythium ultima, Phytophthora tabacum, and Phytophthora palmi . These organisms are the primary targets of Ofurace.

Mode of Action

It is known that ofurace has a greater effect on sporangia formation than on mycelium growth . This suggests that Ofurace may interfere with the reproductive processes of the target organisms, thereby inhibiting their spread.

Result of Action

The primary result of Ofurace’s action is the inhibition of growth and reproduction in the target organisms. By disrupting sporangia formation, Ofurace prevents the spread of the fungi, thereby controlling the infection .

生化分析

Biochemical Properties

Ofurace plays a significant role in biochemical reactions by disrupting fungal nucleic acid synthesis, specifically targeting RNA polymerase I . This inhibition prevents the transcription of essential genes required for fungal growth and reproduction. Ofurace interacts with various enzymes and proteins within the fungal cells, leading to the cessation of RNA synthesis and ultimately causing cell death . The compound’s systemic nature allows it to be absorbed and translocated within the plant, providing comprehensive protection against fungal pathogens.

Cellular Effects

Ofurace exerts its effects on various types of cells by interfering with cellular processes such as cell signaling pathways, gene expression, and cellular metabolism . In fungal cells, Ofurace inhibits RNA polymerase I, leading to a halt in RNA synthesis and subsequent disruption of protein synthesis . This results in impaired cell function and eventual cell death. Additionally, Ofurace’s impact on gene expression can lead to altered cellular metabolism, further contributing to its fungicidal activity.

Molecular Mechanism

The molecular mechanism of Ofurace involves its binding to RNA polymerase I, inhibiting its activity and preventing the transcription of essential genes . This binding interaction disrupts the normal function of the enzyme, leading to a decrease in RNA synthesis and subsequent inhibition of protein synthesis. The inhibition of RNA polymerase I by Ofurace is a critical step in its fungicidal action, as it prevents the production of vital proteins required for fungal growth and survival .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ofurace have been observed to change over time. The stability and degradation of Ofurace can influence its long-term effects on cellular function . Studies have shown that Ofurace remains stable under specific storage conditions, but its efficacy may decrease over time due to degradation . Long-term exposure to Ofurace in in vitro and in vivo studies has demonstrated its sustained fungicidal activity, although the extent of its effects may vary depending on the duration of exposure and environmental conditions .

Dosage Effects in Animal Models

The effects of Ofurace vary with different dosages in animal models. At lower doses, Ofurace effectively controls fungal infections without causing significant adverse effects . At higher doses, toxic effects such as liver and kidney damage have been observed . Threshold effects have been identified, indicating that there is a specific dosage range within which Ofurace is both effective and safe for use in controlling fungal pathogens .

Metabolic Pathways

Ofurace is involved in various metabolic pathways within fungal cells. It interacts with enzymes such as RNA polymerase I, inhibiting its activity and disrupting the synthesis of RNA . This inhibition affects the overall metabolic flux within the fungal cells, leading to a decrease in metabolite levels and impaired cellular function . The disruption of these metabolic pathways is a key factor in the fungicidal activity of Ofurace.

Transport and Distribution

Ofurace is transported and distributed within cells and tissues through systemic action . It is absorbed by the plant and translocated to various parts, providing comprehensive protection against fungal pathogens . Ofurace interacts with transporters and binding proteins within the plant, facilitating its movement and accumulation in target tissues . This systemic distribution ensures that the compound reaches the site of infection and exerts its fungicidal effects effectively.

Subcellular Localization

The subcellular localization of Ofurace is primarily within the fungal cell nucleus, where it exerts its inhibitory effects on RNA polymerase I . The compound’s targeting signals and post-translational modifications direct it to the nucleus, allowing it to interact with the enzyme and inhibit its activity . This specific localization is crucial for the fungicidal action of Ofurace, as it ensures that the compound reaches its target site and disrupts essential cellular processes.

属性

IUPAC Name |

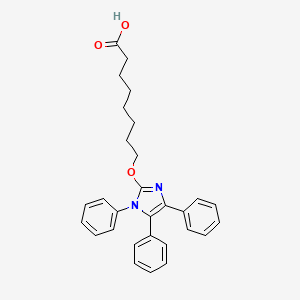

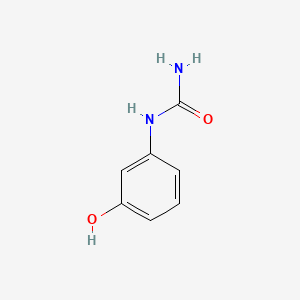

2-chloro-N-(2,6-dimethylphenyl)-N-(2-oxooxolan-3-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16ClNO3/c1-9-4-3-5-10(2)13(9)16(12(17)8-15)11-6-7-19-14(11)18/h3-5,11H,6-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWDLFBLNMPCXSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)N(C2CCOC2=O)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6058138 | |

| Record name | Ofurace | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6058138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58810-48-3 | |

| Record name | Ofurace | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58810-48-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ofurace [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058810483 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ofurace | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6058138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-N-(2,6-dimethylphenyl)-N-(tetrahydro-2-oxo-3-furyl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.847 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OFURACE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E42Y2VBK3D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mode of action of Ofurace against oomycete pathogens?

A1: Ofurace, similar to other phenylamide fungicides like Metalaxyl and Furalaxyl, primarily acts by inhibiting the biosynthesis of RNA in oomycetes such as Pythium ultimum, Phytophthora nicotianae, and Phytophthora palmivora []. This disruption of RNA synthesis subsequently hinders mitosis and impedes fungal growth [].

Q2: How does Ofurace affect different stages of oomycete development?

A2: While Ofurace effectively reduces sporangia production in oomycetes, it has less pronounced effects on mycelial growth, sporangia germination, and zoospore germination [].

Q3: Are there documented cases of resistance development to Ofurace in plant pathogens?

A3: Yes, resistance to Ofurace has been observed in Phytophthora infestans populations. In southwest Scotland, Ofurace-resistant strains were detected in potato crops, some of which had been treated with acylalanine fungicides (including Ofurace), while others had not received any acylalanine treatments [].

Q4: What is the level of cross-resistance observed between Ofurace and other fungicides in resistant Phytophthora infestans isolates?

A4: Studies have shown that Ofurace-resistant isolates of Phytophthora infestans exhibited cross-resistance to Metalaxyl, another acylalanine fungicide [, ]. These resistant isolates maintained their ability to grow on leaves treated with high concentrations of Ofurace and Metalaxyl, even after repeated transfers on untreated leaves [].

Q5: How does the efficacy of Ofurace compare to other fungicides in controlling specific diseases?

A5:

- Grapevine downy mildew (Plasmopara viticola): Research indicates that Ofurace effectively inhibits sporulation and reduces disease incidence in grapevine downy mildew, similar to Metalaxyl, Benalaxyl, and Fosetyl-Al [].

Q6: Has the mobility of Ofurace in soil been investigated?

A6: Yes, studies have assessed the mobility of Ofurace in different soil types using Phytophthora cryptogea as a bioassay. The findings suggest that Ofurace exhibits intermediate mobility compared to Metalaxyl (highest mobility) and Oxadixyl (lowest mobility) []. Additionally, Ofurace demonstrated reduced mobility in clay loam soil compared to sandy soil [].

Q7: Are there any studies investigating the impact of Ofurace on non-target organisms?

A7: While the provided research focuses on Ofurace's efficacy against plant pathogens, one study investigates its effects on xenobiotic biotransformation in rat livers []. This highlights the importance of understanding the potential impact of Ofurace on non-target organisms and the environment.

Q8: What are the implications of Ofurace resistance for disease management strategies?

A8: The emergence of Ofurace resistance in plant pathogens underscores the need for integrated disease management approaches. These strategies may include:

- Fungicide mixtures: Combining Ofurace with fungicides possessing different modes of action can help delay resistance development [, , , ].

- Reduced reliance on single-site fungicides: Alternating Ofurace with fungicides having different target sites can minimize selection pressure and reduce the risk of resistance development [].

- Non-chemical control methods: Integrating cultural practices, resistant cultivars, and biological control agents can contribute to sustainable disease management and reduce reliance on synthetic fungicides [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2R)-2-amino-5-[[hydroxy(sulfamoyloxy)phosphoryl]amino]pentanoic acid](/img/structure/B1677107.png)